Cas no 1552684-26-0 (5-(5-bromo-2-fluorophenyl)-1,2-oxazole-4-carboxylic acid)

5-(5-bromo-2-fluorophenyl)-1,2-oxazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-(5-bromo-2-fluorophenyl)-1,2-oxazole-4-carboxylic acid
- 1552684-26-0
- EN300-1912517
- AKOS021292423
-
- インチ: 1S/C10H5BrFNO3/c11-5-1-2-8(12)6(3-5)9-7(10(14)15)4-13-16-9/h1-4H,(H,14,15)
- InChIKey: FRTPHWXFCFRQSC-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(=C1)C1=C(C(=O)O)C=NO1)F
計算された属性
- 精确分子量: 284.94368g/mol
- 同位素质量: 284.94368g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 279
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3Ų
- XLogP3: 2.3
5-(5-bromo-2-fluorophenyl)-1,2-oxazole-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1912517-1.0g |
5-(5-bromo-2-fluorophenyl)-1,2-oxazole-4-carboxylic acid |
1552684-26-0 | 1g |
$986.0 | 2023-05-31 | ||
Enamine | EN300-1912517-10.0g |
5-(5-bromo-2-fluorophenyl)-1,2-oxazole-4-carboxylic acid |
1552684-26-0 | 10g |
$4236.0 | 2023-05-31 | ||
Enamine | EN300-1912517-0.1g |
5-(5-bromo-2-fluorophenyl)-1,2-oxazole-4-carboxylic acid |
1552684-26-0 | 0.1g |
$678.0 | 2023-09-17 | ||
Enamine | EN300-1912517-0.25g |
5-(5-bromo-2-fluorophenyl)-1,2-oxazole-4-carboxylic acid |
1552684-26-0 | 0.25g |
$708.0 | 2023-09-17 | ||
Enamine | EN300-1912517-5.0g |
5-(5-bromo-2-fluorophenyl)-1,2-oxazole-4-carboxylic acid |
1552684-26-0 | 5g |
$2858.0 | 2023-05-31 | ||
Enamine | EN300-1912517-2.5g |
5-(5-bromo-2-fluorophenyl)-1,2-oxazole-4-carboxylic acid |
1552684-26-0 | 2.5g |
$1509.0 | 2023-09-17 | ||
Enamine | EN300-1912517-5g |
5-(5-bromo-2-fluorophenyl)-1,2-oxazole-4-carboxylic acid |
1552684-26-0 | 5g |
$2235.0 | 2023-09-17 | ||
Enamine | EN300-1912517-0.5g |
5-(5-bromo-2-fluorophenyl)-1,2-oxazole-4-carboxylic acid |
1552684-26-0 | 0.5g |
$739.0 | 2023-09-17 | ||
Enamine | EN300-1912517-1g |
5-(5-bromo-2-fluorophenyl)-1,2-oxazole-4-carboxylic acid |
1552684-26-0 | 1g |
$770.0 | 2023-09-17 | ||
Enamine | EN300-1912517-10g |
5-(5-bromo-2-fluorophenyl)-1,2-oxazole-4-carboxylic acid |
1552684-26-0 | 10g |
$3315.0 | 2023-09-17 |
5-(5-bromo-2-fluorophenyl)-1,2-oxazole-4-carboxylic acid 関連文献
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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7. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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10. A balancing act: using small molecules for therapeutic intervention of the p53 pathway in cancerJessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
5-(5-bromo-2-fluorophenyl)-1,2-oxazole-4-carboxylic acidに関する追加情報
5-(5-Bromo-2-Fluorophenyl)-1,2-Oxazole-4-Carboxylic Acid: A Comprehensive Overview
5-(5-Bromo-2-Fluorophenyl)-1,2-Oxazole-4-Carboxylic Acid is a chemically synthesized compound with the CAS number 1552684-26-0. This compound belongs to the class of oxazole derivatives, which are widely studied for their potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of a 1,2-oxazole ring system substituted with a carboxylic acid group at the 4-position and a 5-bromo-2-fluorophenyl group at the 5-position. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it an interesting subject for further research.
The synthesis of 5-(5-Bromo-2-Fluorophenyl)-1,2-Oxazole-4-Carboxylic Acid typically involves multi-step organic reactions. One common approach is the nucleophilic substitution or coupling reactions to introduce the bromo and fluoro substituents onto the aromatic ring. The oxazole ring is often formed through cyclization reactions involving suitable precursors such as aldehydes or ketones. The carboxylic acid group can be introduced either during the synthesis process or through post-synthesis functionalization techniques. The exact synthetic pathway may vary depending on the starting materials and reaction conditions used.
Recent studies have highlighted the potential of oxazole derivatives in drug discovery. For instance, research has shown that oxazole-containing compounds can exhibit significant biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. The presence of electron-withdrawing groups such as bromine and fluorine in 5-(5-Bromo-2-Fluorophenyl)-1,2-Oxazole-4-Carboxylic Acid can enhance its reactivity and selectivity in biological systems. These properties make it a promising candidate for further exploration in pharmacological studies.
In addition to its biological applications, 5-(5-Bromo-2-Fluorophenyl)-1,2-Oxazole-4-Carboxylic Acid has also been investigated for its potential use in materials science. The compound's ability to form stable coordination complexes with metal ions has been explored for applications in catalysis and sensor development. Furthermore, its electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
From a chemical standpoint, oxazole derivatives like this compound are known for their aromaticity and stability due to conjugation within the ring system. The substitution pattern on the aromatic ring plays a crucial role in determining the compound's reactivity and solubility properties. In 5-(5-Bromo-2-Fluorophenyl)-1,2-Oxazole-4-Carboxylic Acid, the bromine and fluorine substituents at positions 5 and 2 of the phenyl ring introduce electron-withdrawing effects, which can influence both its chemical reactivity and biological activity.
Recent advancements in computational chemistry have enabled researchers to predict the physicochemical properties of compounds like 5-(5-Bromo-2-Fluorophenyl)-1,2-Oxazole-4-Carboxylic Acid with greater accuracy. Molecular modeling studies have provided insights into its solubility, lipophilicity, and potential bioavailability. These computational tools are invaluable for guiding experimental work and optimizing synthetic strategies.
In conclusion, 5-(5-Bromo-2-Fluorophenyl)-1,2-Oxazole-4-Carboxylic Acid is a versatile compound with a wide range of potential applications across different scientific domains. Its unique structure and functional groups make it an attractive target for further research in drug discovery, materials science, and chemical synthesis. As new findings emerge from ongoing studies, this compound is expected to contribute significantly to advancements in these fields.
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